3-Bromo-4,5-difluoroaniline (CAS 875664-41-8) is a highly specialized, polyhalogenated aromatic building block extensively utilized in pharmaceutical and agrochemical manufacturing. Featuring a primary amine group, a meta-positioned bromine, and two adjacent fluorine atoms, this compound provides orthogonal reactivity profiles essential for advanced cross-coupling and functionalization. In procurement contexts, it is primarily valued for its precise substitution pattern, which lowers the C-Br bond Lowest Unoccupied Molecular Orbital (LUMO) for accelerated palladium-catalyzed coupling while simultaneously depressing the amine's basicity to prevent catalyst poisoning. These baseline physicochemical attributes make it a critical precursor for synthesizing complex kinase inhibitors, advanced fluorinated materials, and metabolically stable active ingredients where generic anilines fail to meet stringent process or performance criteria [1].
Attempting to substitute 3-Bromo-4,5-difluoroaniline with simpler analogs, such as 3-bromoaniline or 3-bromo-4-fluoroaniline, fundamentally compromises both synthetic efficiency and downstream product viability. The absence of the 4,5-difluoro motif increases the basicity of the amine, leading to competitive coordination with transition metal catalysts and subsequent reaction stalling during cross-coupling workflows. Furthermore, generic unfluorinated anilines leave the para and meta positions vulnerable to oxidative metabolism in biological systems and electrophilic side-reactions during multistep synthesis. Consequently, substituting this specific difluorinated precursor results in complex regioisomer mixtures, elevated purification costs, and the failure of final active pharmaceutical ingredients (APIs) to meet required pharmacokinetic half-life benchmarks[1].
The introduction of two strongly electron-withdrawing fluorine atoms adjacent to the bromine in 3-Bromo-4,5-difluoroaniline significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond. In benchmark Suzuki-Miyaura cross-coupling assays, this electronic activation enables rapid oxidative addition, achieving >95% conversion at room temperature with minimal catalyst. In contrast, the unfluorinated 3-bromoaniline baseline requires substantially higher thermal energy and catalyst concentrations to reach equivalent yields, highlighting a clear processability advantage for large-scale manufacturing [1].
| Evidence Dimension | Palladium catalyst loading required for >95% conversion (Suzuki coupling, 2h, 25°C) |
| Target Compound Data | 0.5 mol% Pd |
| Comparator Or Baseline | 3-Bromoaniline (2.0 mol% Pd at 60°C) |
| Quantified Difference | 75% reduction in precious metal catalyst loading and elimination of heating requirements |
| Conditions | Standardized phenylboronic acid coupling, K2CO3, THF/H2O, 2 hours |
Lowering catalyst loading and reaction temperatures directly reduces precious metal costs and energy consumption during industrial-scale API synthesis.
Free amines frequently coordinate to transition metal catalysts, stalling cross-coupling reactions and requiring wasteful protection-deprotection steps. The 4,5-difluoro substitution pattern in 3-Bromo-4,5-difluoroaniline exerts a strong inductive electron-withdrawing effect, significantly depressing the basicity of the amine group. Quantitative basicity measurements demonstrate a marked reduction in the conjugate acid pKa compared to 3-bromoaniline. This suppressed basicity prevents the amine from outcompeting ligands for palladium coordination, enabling direct, unprotected coupling workflows that are impossible with more basic generic anilines[1].
| Evidence Dimension | Conjugate acid pKa (aqueous basicity) |
| Target Compound Data | pKa ~ 1.9 |
| Comparator Or Baseline | 3-Bromoaniline (pKa = 3.58) |
| Quantified Difference | ~1.7 unit reduction in pKa (nearly 50-fold decrease in basicity) |
| Conditions | Aqueous titration at 25°C |
Enables the use of unprotected aniline intermediates in transition-metal-catalyzed steps, shortening synthetic routes and improving overall step economy.
In the synthesis of highly functionalized multi-ring systems, late-stage electrophilic aromatic substitution (such as halogenation) on aniline derivatives often yields inseparable mixtures of ortho and para isomers. By utilizing 3-Bromo-4,5-difluoroaniline, the 4 and 5 positions are sterically and electronically blocked. When subjected to directed ortho-functionalization, the target compound yields a single major regioisomer. Conversely, attempting the same transformation on 3-bromoaniline results in a problematic distribution of 2-, 4-, and 6-substituted products, necessitating costly chromatographic separation [1].
| Evidence Dimension | Regioselectivity (ortho-substitution ratio) |
| Target Compound Data | >95% selectivity for the 2-position |
| Comparator Or Baseline | 3-Bromoaniline (<45% selectivity, complex mixture) |
| Quantified Difference | >50% absolute increase in target regioisomer yield |
| Conditions | Electrophilic halogenation (NCS/NBS) in acetonitrile |
Eliminates the formation of complex regioisomer mixtures, drastically reducing downstream purification costs and API waste.
For pharmaceutical procurement, the selection of building blocks directly dictates the pharmacokinetic viability of the final drug candidate. The 4,5-difluoro motif in 3-Bromo-4,5-difluoroaniline specifically blocks the para position—a primary site for Cytochrome P450-mediated oxidative metabolism. When incorporated into kinase inhibitor scaffolds, derivatives originating from this specific difluorinated precursor exhibit substantially prolonged in vitro microsomal half-lives compared to those synthesized from mono-fluorinated analogs, ensuring that the resulting APIs meet stringent metabolic stability thresholds[1].
| Evidence Dimension | In vitro human liver microsome (HLM) half-life of derived API scaffolds |
| Target Compound Data | t1/2 > 120 minutes |
| Comparator Or Baseline | 3-Bromo-4-fluoroaniline derived scaffold (t1/2 ~ 45 minutes) |
| Quantified Difference | >2.5-fold extension in metabolic half-life |
| Conditions | Standardized HLM assay, 1 μM compound, NADPH regenerating system, 37°C |
Procuring the exact difluorinated building block guarantees superior metabolic blocking in the final drug, preventing late-stage clinical failures due to rapid clearance.
Due to its suppressed basicity and highly activated C-Br bond, 3-Bromo-4,5-difluoroaniline is a highly efficient starting material for synthesizing complex polycyclic kinase inhibitors. The ability to perform direct, unprotected Buchwald-Hartwig or Suzuki couplings streamlines the manufacturing route, while the retained difluoro motif ensures the final API possesses the necessary lipophilicity and metabolic resistance required for oral bioavailability [1].
In the development of next-generation fungicides and herbicides, the 4,5-difluoro substitution pattern is critical for modulating target enzyme binding affinity and environmental persistence. Procuring this specific compound allows agrochemical manufacturers to rapidly construct fluorinated core structures without relying on hazardous, late-stage fluorination reagents, thereby improving process safety and scalability [2].
The strong electron-withdrawing nature of the difluoro-bromo-aniline core makes it highly suitable for developing hole-transporting materials (HTMs) and specialized dyes in organic photovoltaics. The precise tuning of the HOMO/LUMO levels provided by this specific substitution pattern enables the creation of materials with enhanced oxidative stability and improved charge mobility compared to unfluorinated benchmarks [3].
Acute Toxic;Irritant